1-(2,5-Bis(trifluoromethoxy)phenyl)propan-1-one
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Overview
Description
1-(2,5-Bis(trifluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C11H8F6O3. It is characterized by the presence of two trifluoromethoxy groups attached to a phenyl ring, which is further connected to a propanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethoxybenzene as a starting material, which undergoes Friedel-Crafts acylation with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Bis(trifluoromethoxy)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(2,5-Bis(trifluoromethoxy)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-(2,5-Bis(trifluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethoxy groups can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and triggering specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-(2-(trifluoromethoxy)phenyl)propan-1-one: Similar structure but with only one trifluoromethoxy group.
(1R,2S)-2-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol: Contains amino and trifluoromethyl groups instead of trifluoromethoxy
Uniqueness
1-(2,5-Bis(trifluoromethoxy)phenyl)propan-1-one is unique due to the presence of two trifluoromethoxy groups, which impart distinct chemical properties such as increased electron-withdrawing effects and enhanced stability. These properties make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H8F6O3 |
---|---|
Molecular Weight |
302.17 g/mol |
IUPAC Name |
1-[2,5-bis(trifluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C11H8F6O3/c1-2-8(18)7-5-6(19-10(12,13)14)3-4-9(7)20-11(15,16)17/h3-5H,2H2,1H3 |
InChI Key |
RMDLQFFGGZVDDD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)OC(F)(F)F)OC(F)(F)F |
Origin of Product |
United States |
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